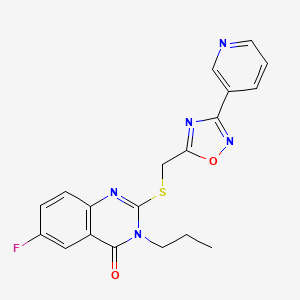
6-fluoro-3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C19H16FN5O2S and its molecular weight is 397.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds related to the specified chemical structure, particularly derivatives of quinazolin-4(3H)-one, have shown promise as antimicrobial agents. For example, a series of substituted quinazolines exhibited broad-spectrum antimicrobial activity against various microorganisms, including Staphylococcus aureus and Escherichia coli. The compounds' biological activity was significantly influenced by hydrophobic, electronic, and topological descriptors (Buha et al., 2012). Additionally, other studies have synthesized and evaluated novel pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives for their antimicrobial activity, supporting the potential of this chemical framework in developing antimicrobial agents (Raval, Desai, & Desai, 2012).
Photocatalytic Activity
Research has also explored the use of quinazolinone derivatives in photocatalytic applications. A study described the synthesis of various 6H-pyrido[1,2-c]quinazolin-6-one derivatives with potential photocatalytic activity. One of the derivatives demonstrated promising results as a photocatalyst in organic transformations, highlighting the compound's potential as a fluorophore for developing superior photocatalysts (Gao et al., 2020).
Anticancer Activity
The chemical structure has also been investigated for its anticancer properties. For instance, novel quinazolinones and their acyclic analogues have been studied as multi-kinase inhibitors with significant antitumor activity. These compounds demonstrated exceptional antitumor activity against a panel of cancer cell lines and inhibited key kinases, which could explain their antitumor effects (El Sayed et al., 2016). Additionally, fluoroquinolone derivatives, which share structural similarities, have been synthesized and evaluated for antitumor activity against cancer cell lines, indicating the versatility of this compound class in oncological research (Guoqianga, 2012).
Antiviral and Antifungal Applications
Compounds similar to 6-fluoro-3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one have been proposed for antiviral and antifungal applications. Studies have indicated the potential of quinazolinone derivatives in inhibiting viral activities and displaying potent antifungal properties. This highlights the broad-spectrum biological efficacy of this chemical class (Xu et al., 2007).
Propiedades
IUPAC Name |
6-fluoro-3-propyl-2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2S/c1-2-8-25-18(26)14-9-13(20)5-6-15(14)22-19(25)28-11-16-23-17(24-27-16)12-4-3-7-21-10-12/h3-7,9-10H,2,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSOSFWERSDESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
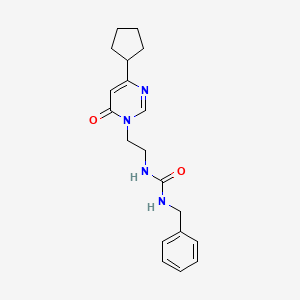
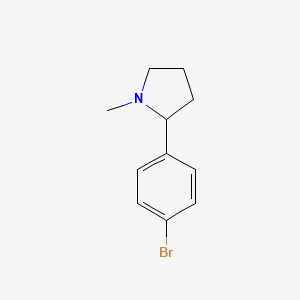
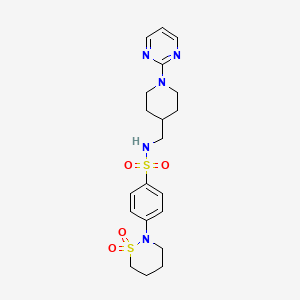
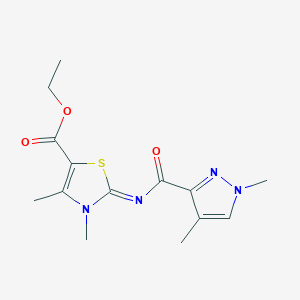

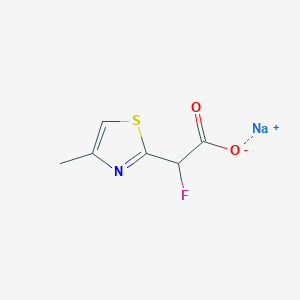

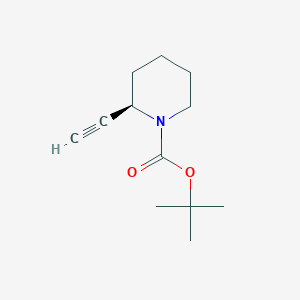
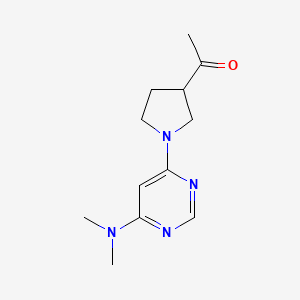

![Ethyl 6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2641720.png)
![N-(1-cyanopropyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2641721.png)

![1-(oxan-4-yl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea](/img/structure/B2641724.png)
